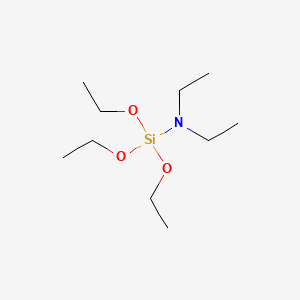

Silanamine, 1,1,1-triethoxy-N,N-diethyl-

Cat. No. B3051619

Key on ui cas rn:

35077-00-0

M. Wt: 235.4 g/mol

InChI Key: KOFGHHIZTRGVAF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07238758B2

Procedure details

Comparative experiment 6 to The reacted product 13 was performed by direct amino group substitution of tetraethoxy silane not via Grignard reagent. Namely, a 200 mL-volume flask, equipped with an agitating blade and a soxhlet extractor loaded with a monocular shive 4A-stuffed cylindrical paper filter, was employed, of which inside was substituted for nitrogen using a vacuum pump. Then, 83.3 g (0.40 mol) of tetraethoxysilane and 73.1 g (1.0 mol) of diethylamine were fed into the flask, and heated and revolved for 8 hours. Analysis of the resultant reacted solution by gas chromatography confirmed no target amino-substituted product but tetraethoxysilane of the starting substance only.

[Compound]

Name

product 13

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(O[Si:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])C.[CH2:14]([NH:16][CH2:17][CH3:18])[CH3:15]>>[CH2:14]([N:16]([Si:4]([O:5][CH2:6][CH3:7])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13])[CH2:17][CH3:18])[CH3:15]

|

Inputs

Step One

[Compound]

|

Name

|

product 13

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[Si](OCC)(OCC)OCC

|

Step Three

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

83.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[Si](OCC)(OCC)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

73.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NCC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[Si](OCC)(OCC)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Namely, a 200 mL-volume flask, equipped with an agitating blade

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Analysis of the resultant reacted solution by gas chromatography

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |